Cas no 941869-66-5 ((2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-yl)methylprop-2-enamide)

(2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-yl)methylprop-2-enamide Chemical and Physical Properties
Names and Identifiers
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- (E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-ylmethyl)prop-2-enamide
- (2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-yl)methylprop-2-enamide
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- Inchi: 1S/C24H20N4O5S/c1-32-19-8-9-20(33-2)23-22(19)26-24(34-23)27(15-17-11-13-25-14-12-17)21(29)10-5-16-3-6-18(7-4-16)28(30)31/h3-14H,15H2,1-2H3/b10-5+
- InChI Key: AGZIXQCKAZTYPU-BJMVGYQFSA-N
- SMILES: C(N(C1=NC2=C(OC)C=CC(OC)=C2S1)CC1C=CN=CC=1)(=O)/C=C/C1=CC=C([N+]([O-])=O)C=C1
(2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-yl)methylprop-2-enamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2840-0133-1mg |
(2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-[(pyridin-4-yl)methyl]prop-2-enamide |
941869-66-5 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2840-0133-10μmol |
(2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-[(pyridin-4-yl)methyl]prop-2-enamide |
941869-66-5 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2840-0133-15mg |
(2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-[(pyridin-4-yl)methyl]prop-2-enamide |
941869-66-5 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2840-0133-2mg |
(2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-[(pyridin-4-yl)methyl]prop-2-enamide |
941869-66-5 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2840-0133-30mg |
(2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-[(pyridin-4-yl)methyl]prop-2-enamide |
941869-66-5 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2840-0133-10mg |
(2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-[(pyridin-4-yl)methyl]prop-2-enamide |
941869-66-5 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2840-0133-20mg |
(2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-[(pyridin-4-yl)methyl]prop-2-enamide |
941869-66-5 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2840-0133-40mg |
(2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-[(pyridin-4-yl)methyl]prop-2-enamide |
941869-66-5 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2840-0133-50mg |
(2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-[(pyridin-4-yl)methyl]prop-2-enamide |
941869-66-5 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2840-0133-2μmol |
(2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-[(pyridin-4-yl)methyl]prop-2-enamide |
941869-66-5 | 90%+ | 2μl |
$57.0 | 2023-05-16 |
(2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-yl)methylprop-2-enamide Related Literature
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Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958
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Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
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Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
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Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617
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A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
Additional information on (2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-yl)methylprop-2-enamide
Introduction to Compound (2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-yl)methylprop-2-enamide (CAS No. 941869-66-5)
The compound (2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-yl)methylprop-2-enamide, identified by its CAS number 941869-66-5, represents a significant advancement in the field of pharmaceutical chemistry. This molecule has garnered considerable attention due to its unique structural features and promising biological activities. The presence of a benzothiazole core, combined with substituents such as dimethoxy, nitrophenyl, and pyridin-4-yl, contributes to its diverse pharmacological potential.
In recent years, there has been a growing interest in developing novel therapeutic agents that target complex biological pathways. The benzothiazole scaffold is particularly noteworthy, as it is a privileged structure found in numerous bioactive compounds. Research has demonstrated that benzothiazole derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific modifications present in this compound, such as the 4,7-dimethoxy group on the benzothiazole ring and the 4-nitrophenyl moiety on the propenamide chain, are strategically designed to enhance its interaction with biological targets.
The N-(pyridin-4-yl)methylprop-2-enamide moiety further contributes to the compound's pharmacological profile by providing a hydrogen bond acceptor and a hydrophobic surface for binding to specific proteins. This structural feature is particularly relevant in the context of drug design, where precise molecular interactions are crucial for efficacy. The combination of these elements makes this compound a promising candidate for further investigation in medicinal chemistry.
Recent studies have highlighted the importance of heterocyclic compounds in drug discovery. Among these, benzothiazole derivatives have shown particular promise due to their ability to modulate various enzymatic and receptor systems. For instance, research has indicated that certain benzothiazole-based compounds can inhibit kinases and other enzymes involved in cancer progression. The structural features of our compound align well with these findings, suggesting potential applications in oncology.
The nitro group in the 4-nitrophenyl moiety is another key feature that may contribute to the compound's biological activity. Nitroaromatic compounds are known for their ability to undergo redox reactions, which can be exploited for therapeutic purposes. This property may allow the compound to interact with redox-sensitive targets in biological systems, potentially leading to novel mechanisms of action.
In addition to its structural complexity, this compound exhibits interesting physicochemical properties that make it suitable for further development. The presence of polar functional groups ensures good solubility in both aqueous and organic solvents, facilitating formulation and administration. Furthermore, the rigid structure provided by the benzothiazole ring enhances binding affinity by reducing conformational flexibility.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. Advanced synthetic techniques have been employed to introduce the various substituents onto the core structure. These techniques include palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, which are standard methods in modern organic synthesis.
Evaluation of the compound's biological activity has revealed promising results in preclinical studies. Initial assays have shown inhibitory effects on several enzymes and receptors relevant to human health. For example, preliminary data suggest that this compound may inhibit the activity of certain kinases involved in cell proliferation and survival pathways. These findings warrant further investigation into its potential as an anti-cancer agent.
The development of new therapeutic agents requires rigorous testing to assess both efficacy and safety profiles. Preclinical studies are essential for understanding how a compound behaves within a biological system before it can be tested in humans. These studies include toxicology assessments and pharmacokinetic evaluations to ensure that the compound is both safe and effective.
The role of computational chemistry in drug discovery cannot be overstated. Molecular modeling techniques have been used extensively to predict how this compound might interact with biological targets based on its structure. These simulations provide valuable insights into potential binding modes and affinity predictions, guiding experimental design and optimization efforts.
The future direction of research on this compound includes exploring its potential applications in treating various diseases beyond cancer. Its versatile structure suggests that it may have utility as an anti-inflammatory agent or even an antiviral drug after further modifications or derivatization.
In conclusion,(2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-yl)methylprop-2-enamide(CAS No.941869-66-5) represents an exciting advancement in pharmaceutical chemistry with significant potential for therapeutic applications.
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